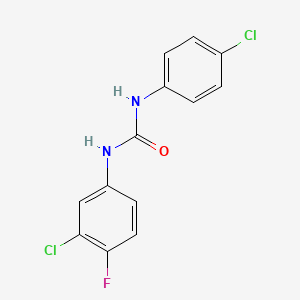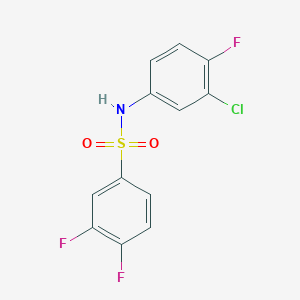![molecular formula C18H19ClN2O5 B5809154 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide, commonly known as CPD-C, is a chemical compound that belongs to the class of carboximidamide compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. CPD-C has attracted significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
CPD-C exerts its pharmacological effects by inhibiting the activity of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, which play a critical role in DNA repair and cell survival. N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors such as CPD-C block the activity of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, leading to the accumulation of DNA damage and ultimately cell death. CPD-C has also been shown to induce autophagy, a cellular process that plays a critical role in regulating cell survival and death.
Biochemical and Physiological Effects:
CPD-C has been shown to have potent anti-cancer effects in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer. CPD-C has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, CPD-C has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPD-C is its potent inhibitory activity against N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, which makes it an attractive candidate for cancer therapy and other diseases. However, CPD-C has some limitations for lab experiments, such as its low solubility in water and poor bioavailability. These limitations can be overcome by using appropriate formulation strategies and delivery systems.
Direcciones Futuras
There are several future directions for research on CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors. One of the major areas of research is the development of more potent and selective N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors in cancer patients. In addition, there is a need for further studies to understand the mechanism of action of CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors in different disease models. Overall, CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors hold great promise for the treatment of cancer and other diseases, and further research is needed to fully realize their potential.
Métodos De Síntesis
CPD-C can be synthesized using a multi-step synthetic route involving the reaction of 3,4-dimethoxybenzoic acid with 3-chlorophenol, followed by esterification and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
CPD-C has been extensively studied for its potential applications in cancer therapy and other diseases. N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors such as CPD-C have been shown to be effective in killing cancer cells by inducing synthetic lethality, a phenomenon where the inhibition of one DNA repair pathway sensitizes cancer cells to another pathway. CPD-C has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-11(25-14-6-4-5-13(19)10-14)18(22)26-21-17(20)12-7-8-15(23-2)16(9-12)24-3/h4-11H,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXJTHKADVFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)




![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)